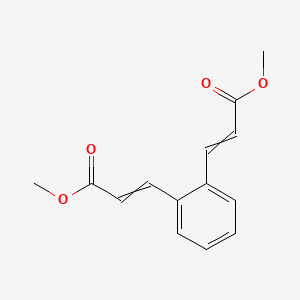
N-Cyano-N'-4-pyridinyl-N''-(1,1,3,3-tetramethylbutyl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Cyano-N’-4-pyridinyl-N’'-(1,1,3,3-tetramethylbutyl)guanidine is a chemical compound known for its diverse applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyano-N’-4-pyridinyl-N’'-(1,1,3,3-tetramethylbutyl)guanidine typically involves the reaction of 4-cyanopyridine with 1,1,3,3-tetramethylbutylamine in the presence of a guanidine derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The reaction conditions are optimized to maximize yield and minimize impurities .
化学反应分析
Types of Reactions
N-Cyano-N’-4-pyridinyl-N’'-(1,1,3,3-tetramethylbutyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield simpler, hydrogenated derivatives .
科学研究应用
N-Cyano-N’-4-pyridinyl-N’'-(1,1,3,3-tetramethylbutyl)guanidine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in studies involving potassium channels and their regulation.
Medicine: Investigated for its potential therapeutic effects, particularly as an antihypertensive agent.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用机制
The compound exerts its effects primarily by activating potassium channels. It binds to specific sites on the potassium channels, leading to their opening and allowing potassium ions to flow through. This action helps in regulating cellular functions and maintaining proper physiological conditions. The molecular targets include ATP-sensitive potassium channels, which play a crucial role in various cellular processes .
相似化合物的比较
Similar Compounds
Diazoxide: Another potassium channel activator with similar antihypertensive properties.
Minoxidil: Known for its vasodilatory effects and used in the treatment of hypertension and hair loss.
Nicorandil: Combines potassium channel activation with nitrate-like vasodilatory effects.
Uniqueness
N-Cyano-N’-4-pyridinyl-N’'-(1,1,3,3-tetramethylbutyl)guanidine is unique due to its specific structure, which provides a distinct mechanism of action and a broad range of applications. Its ability to selectively activate potassium channels makes it a valuable tool in both research and therapeutic contexts .
属性
CAS 编号 |
60560-36-3 |
|---|---|
分子式 |
C15H23N5 |
分子量 |
273.38 g/mol |
IUPAC 名称 |
1-cyano-3-pyridin-4-yl-2-(2,4,4-trimethylpentan-2-yl)guanidine |
InChI |
InChI=1S/C15H23N5/c1-14(2,3)10-15(4,5)20-13(18-11-16)19-12-6-8-17-9-7-12/h6-9H,10H2,1-5H3,(H2,17,18,19,20) |
InChI 键 |
KWLXFIVZLFBUDA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)CC(C)(C)N=C(NC#N)NC1=CC=NC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-[4-(Methanesulfinyl)phenyl]phenanthrene](/img/structure/B14594695.png)

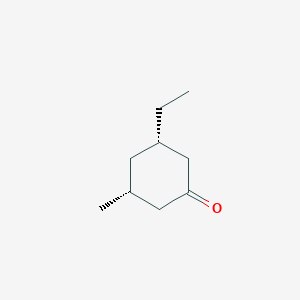
![Ethyl [(2,2-diethoxyethyl)carbamoyl]carbamate](/img/structure/B14594714.png)

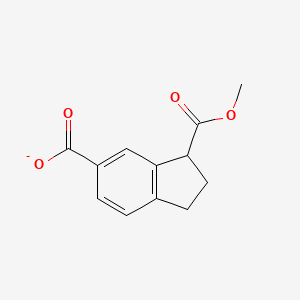
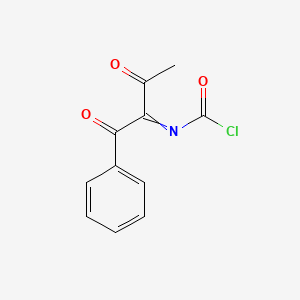
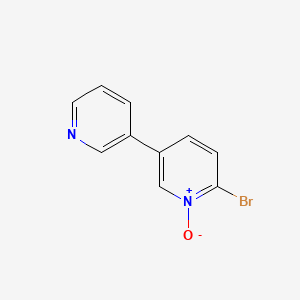
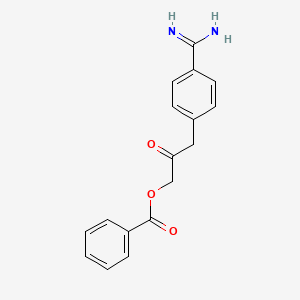
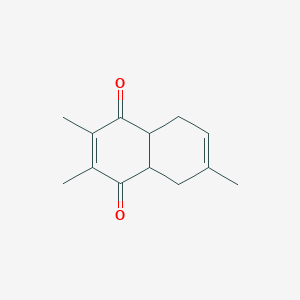
![3-[(2S)-1-Acetylpiperidin-2-yl]-1-methylpyridin-2(1H)-one](/img/structure/B14594771.png)

![Cyclohexanol, 1-[1,1-bis(phenylthio)propyl]-](/img/structure/B14594780.png)
